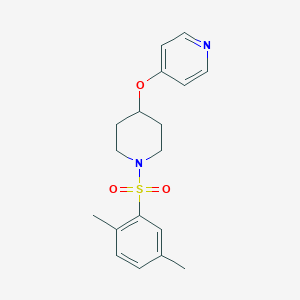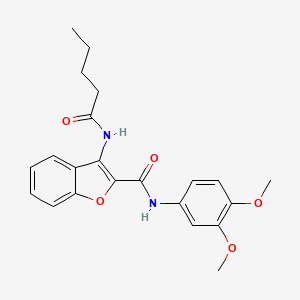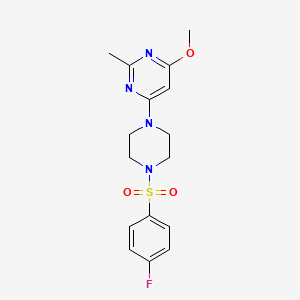![molecular formula C16H18N4O2 B3005392 N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415521-03-6](/img/structure/B3005392.png)
N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound can be achieved through several steps. The first step involves the reaction of 2-methoxypyridine-3-carboxylic acid with 2-amino-6-methyl-3-methoxypyridine in the presence of a coupling agent such as EDCI or DCC. The intermediate from this step is then reacted with formaldehyde and hydrogen cyanide in the presence of a base such as sodium methoxide or potassium carbonate to form the final product. The final product can be purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require advanced computational and theoretical chemistry investigations . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 138.17 . It is a liquid at room temperature and should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .作用机制
The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation.
安全和危害
The safety information for this compound includes several hazard statements: H301, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
属性
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-7-6-11(8-17-14)9-18-16(21)15-12-4-2-3-5-13(12)19-10-20-15/h6-8,10H,2-5,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOYGOGFEAAJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)



![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)

![Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3005328.png)
![N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3005329.png)
